N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with potential pharmaceutical applications. This compound features a unique structure that combines elements from various chemical classes, making it of interest in medicinal chemistry.
The compound can be sourced from chemical suppliers and is often referenced in scientific literature and patents related to its synthesis and applications. For example, the molecular structure and properties can be found in databases like SpectraBase and Sigma-Aldrich, which provide details on its molecular weight, formula, and spectral data .
This compound falls under the category of acetamides, specifically those that incorporate heterocyclic structures. It is characterized by the presence of a benzodioxole moiety and a naphthalenic group, which contribute to its unique chemical properties.
The synthesis of N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) are critical for optimizing yield and purity.
The molecular formula for this compound is C19H20N2O4, indicating a complex structure with multiple functional groups. The InChI key for this compound is provided in various chemical databases, which can be used for further computational studies.
InChI=1S/C19H20N2O4/c20-18(22)15-9-12(10-16(21)23)14(15)17(24)25-11-13(18)19(12)6-4-5-8-19/h4-11H,20H2,(H,21,23)
This data illustrates the intricate arrangement of atoms within the molecule.
The compound is likely to participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of the benzodioxole moiety suggests potential activity in modulating neurotransmitter systems or other signaling pathways.
Relevant data from pharmacological studies would provide insights into its efficacy and safety profile.
The physical properties of this compound include:
Chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and during synthesis.
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide has potential applications in:
Research into this compound could lead to significant advancements in medicinal chemistry and therapeutic applications.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3